(2-Ethylhexanoato-O)(isooctanoato-O)nickel
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. This reaction can be carried out under various conditions, but common methods include:
Friedel-Crafts Alkylation: Using aluminum chloride as a catalyst.
Sulfuric Acid Catalysis: Employing sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Nonylphenol often utilizes continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process involves:
Mixing Phenol and Nonenes: In a controlled environment.
Catalytic Reaction: Using either aluminum chloride or sulfuric acid.
Separation and Purification: To isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: Leading to the formation of nonylphenol ethoxylates.
Substitution: Where the hydroxyl group can be replaced by other functional groups.
Polymerization: In the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Including halogens and sulfonyl chlorides.
Polymerization Catalysts: Like sulfuric acid or aluminum chloride.
Major Products
Nonylphenol Ethoxylates: Widely used as surfactants.
Halogenated Nonylphenols: Used in various industrial applications.
Polymeric Forms: Utilized in the production of resins and plastics.
Scientific Research Applications
4-Nonylphenol has diverse applications in scientific research, including:
Chemistry: As a precursor in the synthesis of surfactants and resins.
Biology: Studying its effects on endocrine systems due to its estrogenic activity.
Medicine: Investigating its potential impacts on human health.
Industry: Used in the production of detergents, emulsifiers, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt endocrine functions in both wildlife and humans. The compound’s molecular targets include:
Estrogen Receptors: Leading to altered gene expression.
Cell Membranes: Affecting membrane fluidity and function.
Comparison with Similar Compounds
4-Nonylphenol is often compared with other alkylphenols, such as:
Octylphenol: Similar in structure but with a shorter alkyl chain.
Dodecylphenol: With a longer alkyl chain, leading to different physical properties.
Bisphenol A: Another endocrine disruptor with distinct applications and effects.
Uniqueness
4-Nonylphenol’s branched structure and specific alkyl chain length confer unique properties, making it particularly effective as a surfactant and industrial chemical. Its environmental persistence and bioaccumulation potential also distinguish it from other similar compounds .
Properties
CAS No. |
84852-38-0 |
---|---|
Molecular Formula |
C16H32NiO4 |
Molecular Weight |
347.12 g/mol |
IUPAC Name |
2-ethylhexanoic acid;6-methylheptanoic acid;nickel |
InChI |
InChI=1S/2C8H16O2.Ni/c1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
XVXNHRQLVGOWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.[Ni] |
Origin of Product |
United States |
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